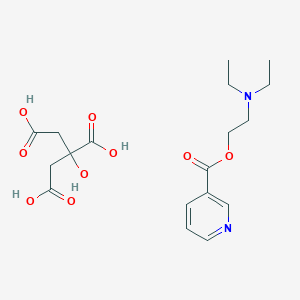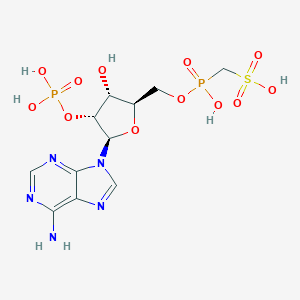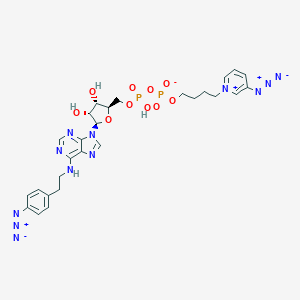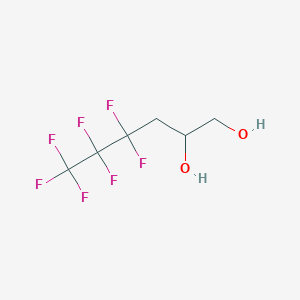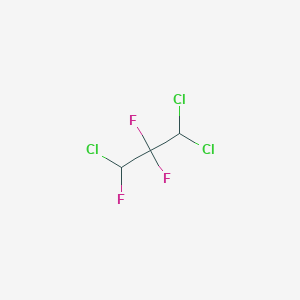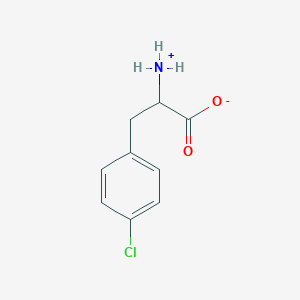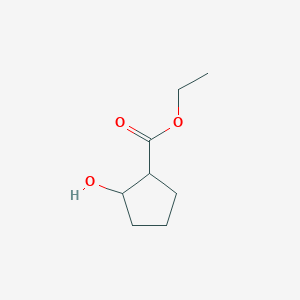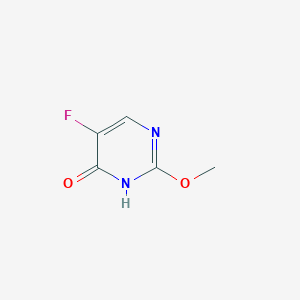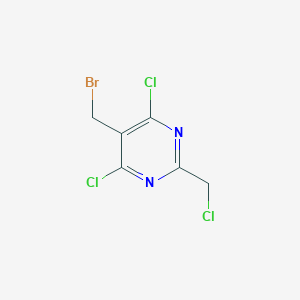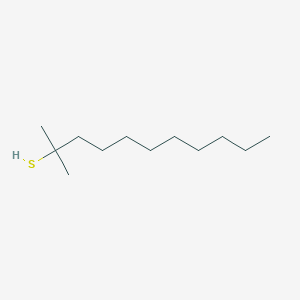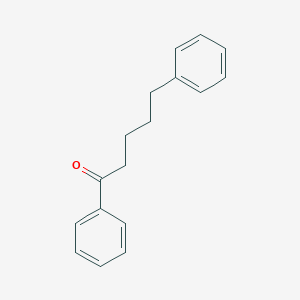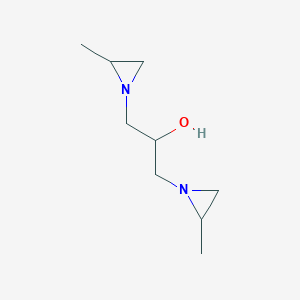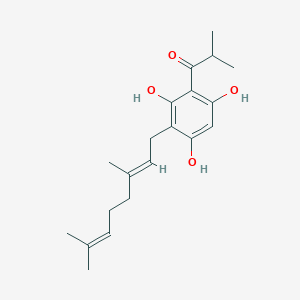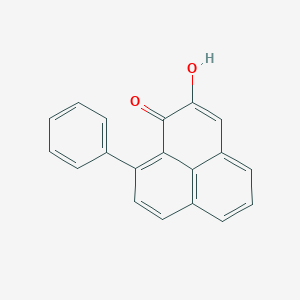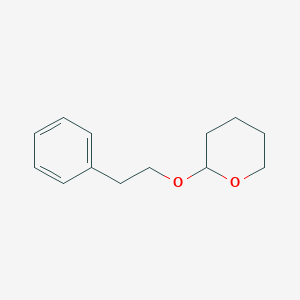
Tetrahydro-2-(2-phenylethoxy)-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2-(2-phenylethoxy)-2H-pyran, also known as TPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research fields. TPEP is a pyran derivative that possesses unique chemical properties, making it an attractive candidate for scientific research.
Mécanisme D'action
The mechanism of action of Tetrahydro-2-(2-phenylethoxy)-2H-pyran is not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating various chemical reactions. Tetrahydro-2-(2-phenylethoxy)-2H-pyran has also been shown to possess antioxidant properties, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
Tetrahydro-2-(2-phenylethoxy)-2H-pyran has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Tetrahydro-2-(2-phenylethoxy)-2H-pyran can inhibit the growth of cancer cells, suggesting its potential as an anticancer agent. Tetrahydro-2-(2-phenylethoxy)-2H-pyran has also been shown to possess neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrahydro-2-(2-phenylethoxy)-2H-pyran possesses several advantages as a research tool, including its high purity and ease of synthesis. However, Tetrahydro-2-(2-phenylethoxy)-2H-pyran also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on Tetrahydro-2-(2-phenylethoxy)-2H-pyran. One area of interest is the development of new synthetic methods for Tetrahydro-2-(2-phenylethoxy)-2H-pyran that are more efficient and environmentally friendly. Additionally, there is a need for further studies on the mechanism of action of Tetrahydro-2-(2-phenylethoxy)-2H-pyran and its potential applications in various research fields, including medicine and materials science.
Méthodes De Synthèse
Tetrahydro-2-(2-phenylethoxy)-2H-pyran can be synthesized using a variety of methods, including the reaction of 2-phenylethanol with tetrahydro-2-furanone in the presence of a strong acid catalyst. Another method involves the reaction of 2-phenylethanol with 2,3-epoxybutane in the presence of a Lewis acid catalyst. Both methods produce Tetrahydro-2-(2-phenylethoxy)-2H-pyran in good yields and high purity.
Applications De Recherche Scientifique
Tetrahydro-2-(2-phenylethoxy)-2H-pyran has been extensively studied for its potential use in various scientific research fields. One of the most promising applications of Tetrahydro-2-(2-phenylethoxy)-2H-pyran is in the field of organic synthesis. Tetrahydro-2-(2-phenylethoxy)-2H-pyran can be used as a reagent in the synthesis of various organic compounds, including pyridine derivatives and amino acids.
Propriétés
Numéro CAS |
1927-61-3 |
|---|---|
Nom du produit |
Tetrahydro-2-(2-phenylethoxy)-2H-pyran |
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-(2-phenylethoxy)oxane |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(7-3-1)9-11-15-13-8-4-5-10-14-13/h1-3,6-7,13H,4-5,8-11H2 |
Clé InChI |
YTSCAWRTSJUGJL-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2 |
SMILES canonique |
C1CCOC(C1)OCCC2=CC=CC=C2 |
Autres numéros CAS |
1927-61-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



